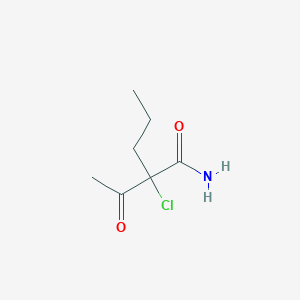
2-Acetyl-2-chloropentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2-chloropentanamide is an organic compound with a unique structure that includes both an acetyl group and a chlorinated amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-chloropentanamide typically involves the reaction of 2-chloropentanoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
2-chloropentanoyl chloride+acetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-chloropentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield amines or alcohols depending on the conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides or thioethers.
Scientific Research Applications
2-Acetyl-2-chloropentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetyl-2-chloropentanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The chlorine atom can facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their function .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-2-chloroacetanilide: Similar structure but with an aniline moiety.
2-Acetyl-2-chlorobutanamide: Similar but with a shorter carbon chain.
2-Acetyl-2-chloropropanamide: Even shorter carbon chain
Uniqueness
2-Acetyl-2-chloropentanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and potential therapeutic applications .
Properties
CAS No. |
857976-30-8 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-acetyl-2-chloropentanamide |
InChI |
InChI=1S/C7H12ClNO2/c1-3-4-7(8,5(2)10)6(9)11/h3-4H2,1-2H3,(H2,9,11) |
InChI Key |
OUNCSBUWYXVQCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C)(C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















